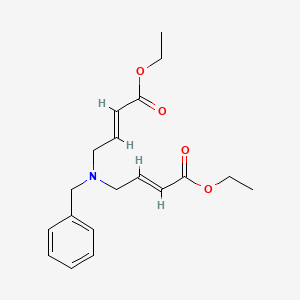(2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate)
CAS No.: 1041439-28-4
Cat. No.: VC6795208
Molecular Formula: C19H25NO4
Molecular Weight: 331.412
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1041439-28-4 |
|---|---|
| Molecular Formula | C19H25NO4 |
| Molecular Weight | 331.412 |
| IUPAC Name | ethyl (E)-4-[benzyl-[(E)-4-ethoxy-4-oxobut-2-enyl]amino]but-2-enoate |
| Standard InChI | InChI=1S/C19H25NO4/c1-3-23-18(21)12-8-14-20(15-9-13-19(22)24-4-2)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3/b12-8+,13-9+ |
| Standard InChI Key | WZZSUYIWYOYCCQ-QHKWOANTSA-N |
| SMILES | CCOC(=O)C=CCN(CC=CC(=O)OCC)CC1=CC=CC=C1 |
Introduction
Structural Characterization and Spectroscopic Data
The molecular architecture of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) comprises a benzylamine core linked to two ethyl α,β-unsaturated esters. The E configuration of the double bonds ensures a planar geometry, facilitating conjugation across the enoate groups and the central nitrogen atom. Key spectroscopic characteristics inferred from the dimethyl analogue include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (Table 1) of the dimethyl analogue reveals distinct signals for the methylene protons adjacent to nitrogen (δ 3.23 ppm, dd), the benzyl methylene (δ 3.62 ppm, s), and ester methoxy groups (δ 3.75 ppm, s) . For the diethyl variant, the ester methylene (CH₂CH₃) and ethyl methyl (CH₃) protons are expected to resonate at δ ~4.1–4.3 ppm (quartet) and δ ~1.3 ppm (triplet), respectively, consistent with ethyl ester moieties. The vinyl protons (δ 6.07 and 6.97 ppm in the dimethyl compound) would remain largely unchanged due to similar electronic environments .
Table 1. Comparative ¹H NMR Data for Dimethyl and Diethyl Analogues
| Proton Environment | Dimethyl Analogue (δ, ppm) | Diethyl Analogue (Predicted δ, ppm) |
|---|---|---|
| N–CH₂–C=O | 3.23 (dd) | 3.20–3.25 (dd) |
| Benzyl CH₂ | 3.62 (s) | 3.60–3.65 (s) |
| Ester OCH₃/OCH₂CH₃ | 3.75 (s) | 4.10–4.30 (q), 1.25–1.35 (t) |
| Vinyl H (C=CH–COO) | 6.07 (dt), 6.97 (dt) | 6.05–6.10 (dt), 6.95–7.00 (dt) |
The ¹³C NMR spectrum would exhibit signals for the ester carbonyls (δ ~166–168 ppm), vinyl carbons (δ ~122–145 ppm), and benzyl aromatic carbons (δ ~127–138 ppm) . Ethyl carbons are anticipated at δ ~14–16 ppm (CH₃) and δ ~60–62 ppm (OCH₂).
Infrared (IR) Spectroscopy
The IR spectrum of the dimethyl analogue shows prominent absorptions for ester C=O (1720 cm⁻¹), conjugated C=C (1660 cm⁻¹), and C–O (1278 cm⁻¹) . The diethyl ester would display analogous peaks, with minor shifts due to the increased electron-donating effect of ethyl groups relative to methyl.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the dimethyl compound ([C₁₇H₂₁NO₄ + H⁺], calculated 304.1543) aligns with its molecular formula . For the diethyl analogue ([C₁₉H₂₅NO₄ + H⁺]), the expected m/z is 332.1856.
Synthetic Routes and Mechanistic Considerations
The synthesis of (2E,2'E)-diethyl 4,4'-(benzylazanediyl)bis(but-2-enoate) likely parallels that of its dimethyl counterpart, which involves a multi-step sequence starting from benzylamine and ethyl propiolate (Scheme 1) .
Scheme 1. Proposed Synthesis of (2E,2'E)-Diethyl 4,4'-(Benzylazanediyl)bis(but-2-enoate)
-
Aza-Michael Addition: Benzylamine reacts with two equivalents of ethyl propiolate under basic conditions to form the bis-enamine intermediate.
-
Tautomerization: The enamine undergoes keto-enol tautomerization, stabilizing the α,β-unsaturated ester system.
-
Esterification: Acid-catalyzed esterification ensures complete conversion to the diethyl ester.
Critical to the reaction is the maintenance of the E configuration, which is governed by steric and electronic factors during the aza-Michael addition. Density functional theory (DFT) calculations on related systems suggest that the transition state favors the E isomer due to reduced steric hindrance between the ester groups and the benzyl moiety .
Chemical Reactivity and Applications
The conjugated enoate system and benzylazanediyl bridge confer unique reactivity patterns:
Cycloaddition Reactions
The electron-deficient dienophile character of the α,β-unsaturated esters enables participation in Diels-Alder reactions. For example, reaction with cyclopentadiene would yield bicyclic adducts, potentially useful in natural product synthesis .
Coordination Chemistry
The nitrogen lone pair and ester carbonyl groups may act as ligands for transition metals. Palladium complexes of analogous structures have been employed in cross-coupling reactions, suggesting catalytic applications .
Polymerization
Conjugated dienes with electron-withdrawing groups are precursors for conductive polymers. Electropolymerization of the diethyl ester could yield materials with tunable electronic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume